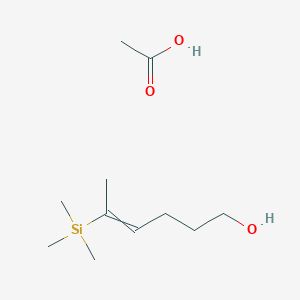![molecular formula C10H13FS B14286263 [3-Fluoro-2-(methylsulfanyl)propyl]benzene CAS No. 122895-36-7](/img/structure/B14286263.png)
[3-Fluoro-2-(methylsulfanyl)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. This compound is characterized by the presence of a benzene ring substituted with a fluoro group, a methylsulfanyl group, and a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-2-(methylsulfanyl)propyl]benzene typically involves the introduction of the fluoro and methylsulfanyl groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a suitable benzene derivative is treated with a fluorinating agent and a methylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper salts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-Fluoro-2-(methylsulfanyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [3-Fluoro-2-(methylsulfanyl)propyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to certain targets, while the methylsulfanyl group can modulate its reactivity and stability. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Chloro-2-(methylsulfanyl)propyl]benzene
- [3-Bromo-2-(methylsulfanyl)propyl]benzene
- [3-Iodo-2-(methylsulfanyl)propyl]benzene
Uniqueness
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research applications.
Propiedades
Número CAS |
122895-36-7 |
|---|---|
Fórmula molecular |
C10H13FS |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(3-fluoro-2-methylsulfanylpropyl)benzene |
InChI |
InChI=1S/C10H13FS/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
IOPZEMMBMNLRIS-UHFFFAOYSA-N |
SMILES canónico |
CSC(CC1=CC=CC=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


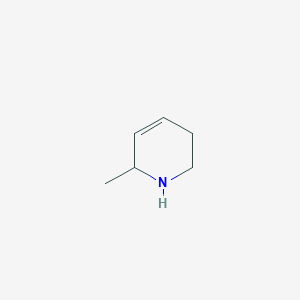
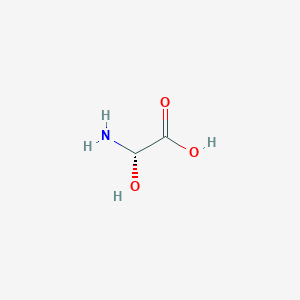
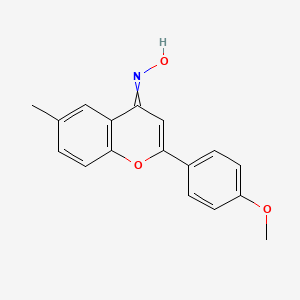
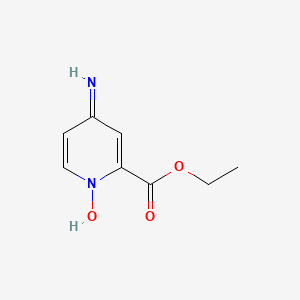
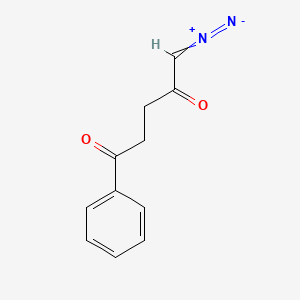
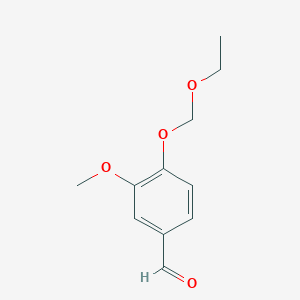

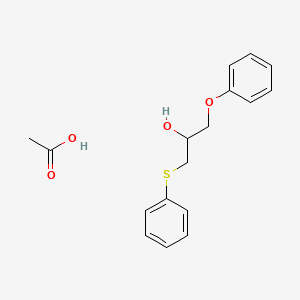

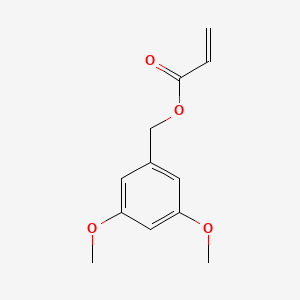
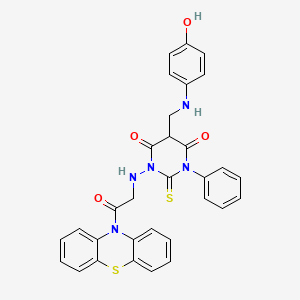

![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
